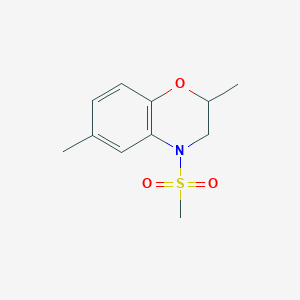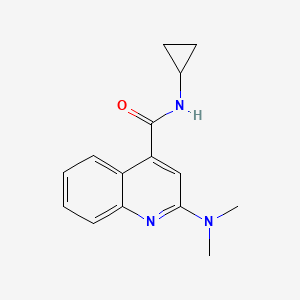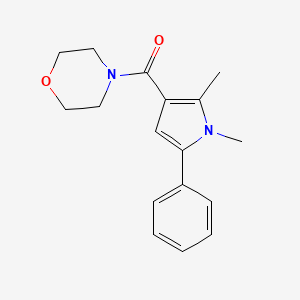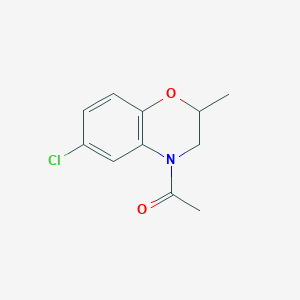
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone, also known as DBM, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzoxazinone derivatives and has gained attention in recent years due to its potential as a chemopreventive and therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. Additionally, 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been shown to inhibit the activity of STAT3, a transcription factor that promotes cancer cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, thereby preventing their further proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be non-toxic to normal cells, making it a potentially safe therapeutic agent. However, one limitation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone. One area of interest is the development of novel formulations of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone and its potential therapeutic applications in other diseases besides cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone in human patients.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the reaction of 2-amino-6-methylbenzoxazin-4-one with methyl sulfone in the presence of a base catalyst. This reaction results in the formation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone as a white crystalline solid.
Applications De Recherche Scientifique
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their further growth and spread.
Propriétés
IUPAC Name |
2,6-dimethyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-5-11-10(6-8)12(16(3,13)14)7-9(2)15-11/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVAHDQZKCMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)

![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
